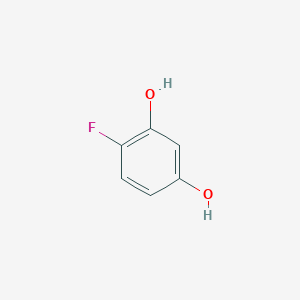

4-Fluororesorcinol

Descripción general

Descripción

Synthesis Analysis

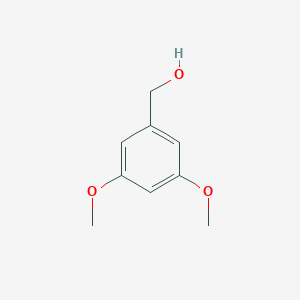

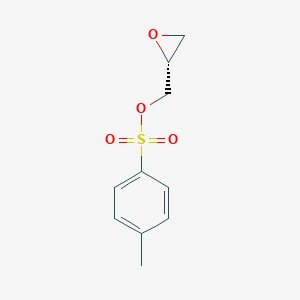

The synthesis of 4-fluororesorcinol has been achieved through two distinct methods. The first method involves the direct fluorination of 1,3-dimethoxybenzene with trifluoromethyl hypofluorite at -78 °C, followed by demethylation with 48% HBr in acetic acid, resulting in an overall yield of 60% . The second, more efficient method starts with the fluorination of 2,6-dimethoxyacetophenone, leading to 2,6-dimethoxy-3-fluoroacetophenone, which upon heating under reflux in 48% HBr in acetic acid, yields 4-fluororesorcinol with an improved overall yield of 74% . This latter method is preferred for the preparation of 4-fluororesorcinol.

Molecular Structure Analysis

Chemical Reactions Analysis

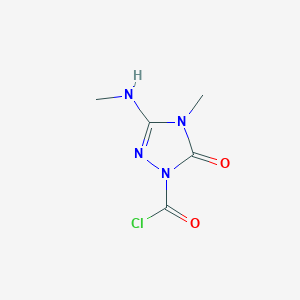

The papers provided do not offer extensive information on the chemical reactions of 4-fluororesorcinol itself. However, the synthesis of various fluorinated compounds, such as 4-fluoro-glutamines , 4-fluoroisochromanones , and 4-fluoropyrrolidine derivatives , indicates that fluorine substitution can significantly alter the reactivity and properties of molecules, making them useful in medicinal chemistry and as potential imaging agents for tumors.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluororesorcinol are not explicitly detailed in the provided papers. However, the presence of a fluorine atom is known to influence the acidity of adjacent hydroxyl groups, potentially affecting the compound's solubility, boiling point, and stability. The synthesis papers suggest that 4-fluororesorcinol can be obtained in a relatively pure state, which is important for its application in further chemical reactions .

Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Fluoresceins

- Scientific Field : Organic Chemistry

- Application Summary : 4-Fluororesorcinol is used to synthesise fluorinated fluoresceins . Fluorinated fluoresceins are a type of fluorescent dye .

- Methods of Application : The synthetic route involves 4-fluororesorcinol reacting with benzaldehyde derivatives and followed by an oxidation by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) .

- Results or Outcomes : The result is the synthesis of fluorinated fluoresceins .

Synthesis of Bent-Core Azo-Benzene Liquid Crystal Mesogens

- Scientific Field : Materials Science

- Application Summary : 4-Fluororesorcinol is used to synthesise bent-core azo-benzene liquid crystal mesogens .

- Methods of Application : The method includes a reaction of 4-fluororesorcinol with phthalic anhydride catalysed by zinc chloride or methanesulfonic acid .

- Results or Outcomes : The result is the synthesis of bent-core azo-benzene liquid crystal mesogens with a bending angle of 121.5° .

Inactivation of Tyrosinase

- Scientific Field : Biochemistry

- Application Summary : 4-Fluororesorcinol can chelate to the copper centre in oxy-tyrosinase causing inactivation of the tyrosinase .

- Methods of Application : The method involves the interaction of 4-Fluororesorcinol with the copper centre in oxy-tyrosinase .

- Results or Outcomes : The result is the inactivation of tyrosinase .

-

Synthesis of Fluorescent Dyes : 4-Fluororesorcinol can be used as a precursor for preparing fluorescent dyes such as fluorescein, coumarin, and resorufin analogs .

-

Preparation of APIs : It’s often used as a synthesis intermediate for Active Pharmaceutical Ingredients (APIs) .

-

Liquid Crystals : 4-Fluororesorcinol is used in the synthesis of liquid crystals .

Safety And Hazards

When handling 4-Fluororesorcinol, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection . The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Relevant Papers

Several papers have been published on the synthesis of 4-Fluororesorcinol . These papers provide valuable insights into the synthesis methods and potential applications of 4-Fluororesorcinol.

Propiedades

IUPAC Name |

4-fluorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOIJNIQXJYQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441640 | |

| Record name | 4-Fluororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluororesorcinol | |

CAS RN |

103068-41-3 | |

| Record name | 4-Fluororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-1,3-dihydroxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

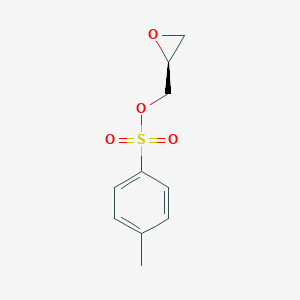

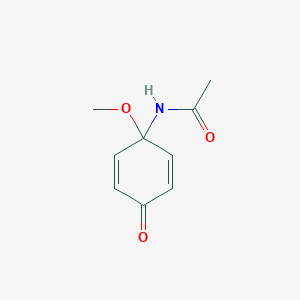

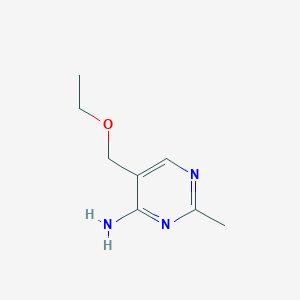

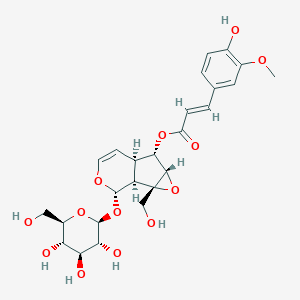

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methylbenz[a]anthracene](/img/structure/B135024.png)

![Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI)](/img/structure/B135034.png)